

(R)-(+)-HA-966: A Comprehensive Technical Guide on its Pharmacology and Toxicology

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Compound of Interest

Compound Name: (R)-(+)-HA-966

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Abstract

(R)-(+)-HA-966, the dextrorotatory enantiomer of 3-amino-1-hydroxypyrrolidin-2-one, is a selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. Functioning as a low-efficacy partial agonist, it effectively acts as an antagonist in the presence of the endogenous co-agonists glycine or D-serine. This unique mechanism of action confers upon **(R)-(+)-HA-966** a distinct pharmacological profile characterized by anticonvulsant and neuroprotective properties, with a notable separation from the sedative and ataxic effects associated with its stereoisomer, (S)-(-)-HA-966. This technical guide provides an in-depth review of the pharmacology and toxicology of **(R)-(+)-HA-966**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of NMDA receptor modulation.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. Its overactivation, however, is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. The NMDA receptor complex possesses multiple modulatory sites, with the glycine co-agonist site being a particularly attractive target for therapeutic

intervention. Ligands acting at this site can fine-tune receptor activity, offering a potentially more subtle and safer approach to NMDA receptor modulation compared to direct channel blockers or competitive antagonists at the glutamate binding site.

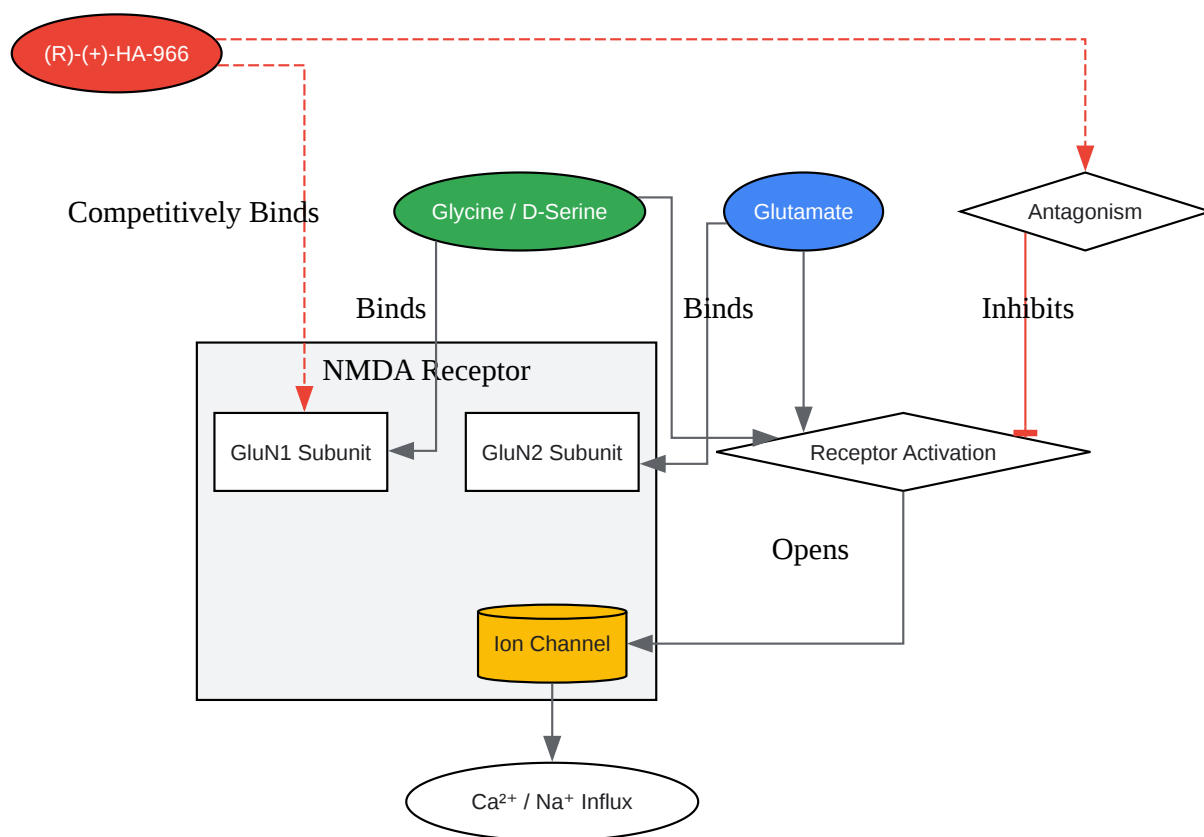
(R)-(+)-HA-966 has emerged as a significant research tool for elucidating the physiological and pathological roles of the NMDA receptor glycine site. Its stereospecific interaction and functional profile as a low-efficacy partial agonist/antagonist provide a unique means to probe the consequences of attenuating, but not completely abolishing, NMDA receptor function.

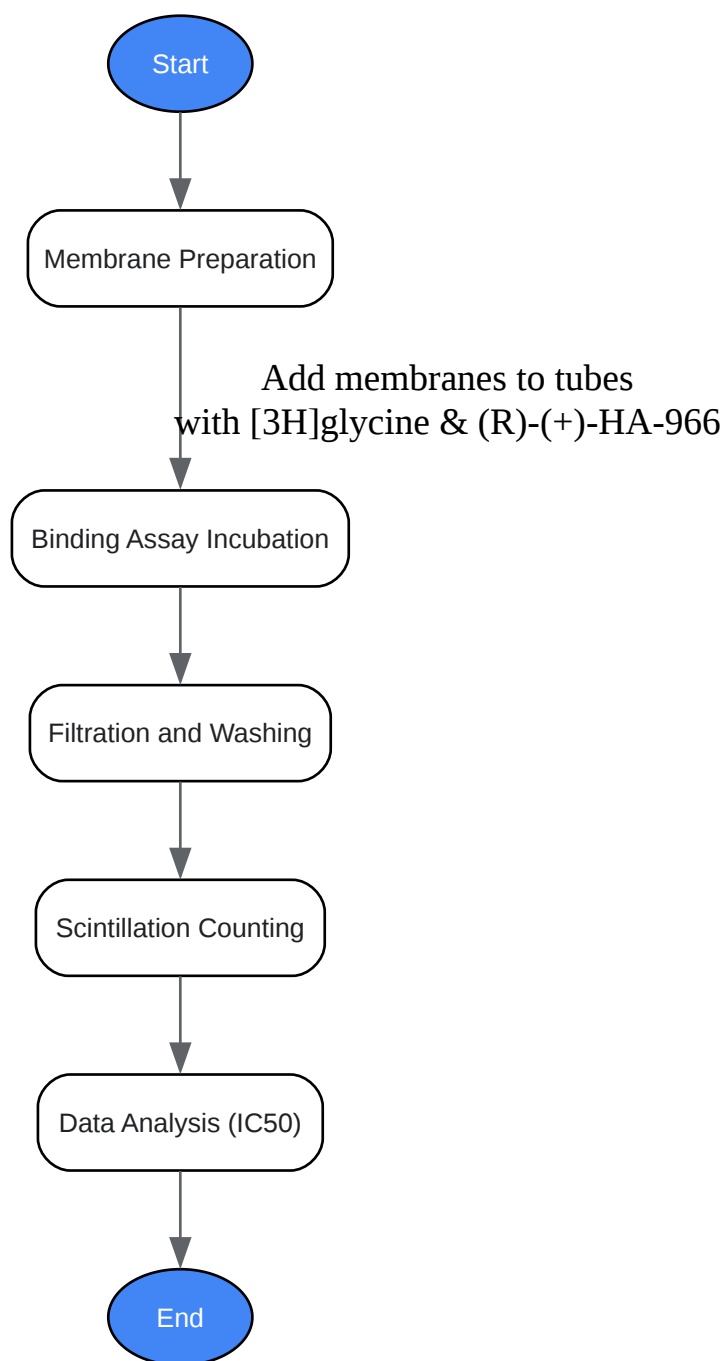
Pharmacology

Mechanism of Action

(R)-(+)-HA-966 exerts its pharmacological effects through a selective interaction with the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2][3] In the presence of the endogenous co-agonists glycine or D-serine, which are necessary for receptor activation, **(R)-(+)-HA-966** acts as a competitive antagonist.[4] By occupying the glycine binding site, it prevents the conformational change required for channel opening, thereby reducing the influx of Ca^{2+} and Na^{+} ions that is mediated by NMDA receptor activation.

An important characteristic of **(R)-(+)-HA-966** is its classification as a low-efficacy partial agonist.[5] This means that while it can weakly activate the receptor in the complete absence of other glycine site agonists, its intrinsic activity is significantly lower than that of full agonists. Consequently, in a physiological context where glycine and D-serine are present, its predominant effect is antagonistic. This property is evident in the observation that even at high concentrations, **(R)-(+)-HA-966** does not completely inhibit NMDA receptor responses.[5]





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